molecular formula C17H20N2O2S B2642816 2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896300-61-1

2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2642816
CAS RN: 896300-61-1
M. Wt: 316.42
InChI Key: LKRGUEUVYANEHU-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains amide and carboxamide functional groups, which are common in many biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene ring and the amide and carboxamide functional groups . These groups can participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like amides and carboxamides would likely make it more soluble in polar solvents .

Scientific Research Applications

Radiosensitizers and Bioreductively Activated Cytotoxins

  • A study by Threadgill et al. (1991) explored the synthesis of nitrothiophene carboxamides with potential application as radiosensitizers and bioreductively activated cytotoxins. They examined compounds with tertiary amine bases or oxiranes, which showed potential in radiosensitization of hypoxic mammalian cells. This research contributes to understanding the broader class of thiophene carboxamides, including the compound (Threadgill et al., 1991).

Electrochemical Synthesis and Crystal Structure

  • The work by Meghdadi et al. (2015) on the electrochemical synthesis and crystal structure of dicubane tetranuclear cobalt complexes with carboxamide ligands (including those derived from dimethylbenzene) highlights the compound's relevance in coordination chemistry and materials science (Meghdadi et al., 2015).

Polymer Science Applications

  • Research by Spiliopoulos et al. (1998) on rigid-rod polyamides and polyimides derived from dimethylbenzene-based compounds demonstrates the utility of such chemicals in developing advanced polymeric materials with high thermal stability (Spiliopoulos et al., 1998).

Synthesis of Thiazole C-nucleosides

  • Srivastava et al. (1977) described the synthesis of thiazole carboxamides, which shares a structural relationship with the compound of interest. This study contributes to the field of nucleoside analogs and their potential therapeutic applications (Srivastava et al., 1977).

Antiulcer Activity

  • A study by Hosokami et al. (1992) on the antiulcer activity of dimethylphenylethylamine derivatives, including their carboxamide forms, sheds light on the pharmacological potentials of structurally related compounds (Hosokami et al., 1992).

Thermoresponsive Materials

  • Narumi et al. (2008) demonstrated the use of carboxamide derivatives in the synthesis of thermoresponsive materials, which is relevant for understanding the applications of the compound in material science (Narumi et al., 2008).

Heterocyclic Enaminonitriles Reactions

  • Matsunaga et al. (1986) explored reactions involving thiophene carboxamides, highlighting the compound's importance in heterocyclic chemistry (Matsunaga et al., 1986).

Anticonvulsant Agents

  • Lepage et al. (1992) researched N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides for their anticonvulsant properties, which is relevant to understanding the pharmacological potentials of related compounds (Lepage et al., 1992).

Mitosis Inhibition

  • Merlin et al. (1987) studied the N-(1,1-dimethylpropynyl) benzamide series for mitosis inhibition in plant cells, which informs about the biological activity of structurally related compounds (Merlin et al., 1987).

properties

IUPAC Name

2-[(2,5-dimethylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-9-6-7-10(2)13(8-9)15(20)19-17-14(16(21)18-5)11(3)12(4)22-17/h6-8H,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRGUEUVYANEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide

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